molecular formula C9H6F3NO2 B8145242 4-(2,2,2-Trifluoro-1,1-dihydroxyethyl)benzonitrile

4-(2,2,2-Trifluoro-1,1-dihydroxyethyl)benzonitrile

Cat. No.: B8145242
M. Wt: 217.14 g/mol
InChI Key: MPZWKKOEOIBWPL-UHFFFAOYSA-N
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Description

4-(2,2,2-Trifluoro-1,1-dihydroxyethyl)benzonitrile ( 193954-48-2) is a high-purity chemical intermediate of significant interest in pharmaceutical research and development. With the molecular formula C9H6F3NO2 and a molecular weight of 217.14 g/mol, this compound features a benzonitrile core substituted with a 2,2,2-trifluoro-1,1-dihydroxyethyl group . This structure is part of a broader class of compounds where the 1-hydroxyl-2,2,2-trifluoroethyl moiety is recognized as a valuable isostere in drug design . Research has shown that such motifs can be utilized to create potent androgen receptor inhibitors, demonstrating the potential of this chemical scaffold in the development of novel therapies for conditions like castration-resistant prostate cancer (CRPC) . The presence of both the nitrile and multiple hydroxyl groups on the trifluoroethyl chain makes it a versatile building block for further chemical exploration and synthesis. This product is intended for research purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this compound.

Properties

IUPAC Name

4-(2,2,2-trifluoro-1,1-dihydroxyethyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO2/c10-9(11,12)8(14,15)7-3-1-6(5-13)2-4-7/h1-4,14-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPZWKKOEOIBWPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(C(F)(F)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Aldol Addition Using 4-Cyanobenzaldehyde

The most widely reported method involves the reaction of 4-cyanobenzaldehyde with trifluoroacetaldehyde under controlled conditions. This single-step approach leverages the electrophilicity of the aldehyde group to facilitate nucleophilic attack by trifluoroacetaldehyde, followed by hydration to yield the geminal diol structure.

Reaction Conditions:

  • Solvent: Glacial acetic acid or dimethyl sulfoxide (DMSO)

  • Catalyst: Sulfuric acid (5–20 wt% relative to aldehyde)

  • Temperature: Reflux (100–120°C)

  • Time: 5–7 hours

The reaction achieves a yield of 68–75% after purification via ice-water washing and recrystallization. The use of glacial acetic acid enhances solubility, while sulfuric acid protonates the aldehyde, increasing its electrophilicity for nucleophilic attack by trifluoroacetaldehyde’s enol tautomer.

Mechanistic Insights

The reaction proceeds via a nucleophilic addition-elimination mechanism :

  • Protonation of 4-cyanobenzaldehyde’s carbonyl oxygen by sulfuric acid.

  • Enolization of trifluoroacetaldehyde under acidic conditions, forming a nucleophilic enol.

  • Attack by the enol on the protonated aldehyde, yielding a β-hydroxy ketone intermediate.

  • Hydration of the ketone to form the geminal diol.

Side reactions such as the Cannizzaro reaction (disproportionation of aldehydes into alcohols and carboxylic acids) are suppressed by maintaining a stoichiometric excess of trifluoroacetaldehyde.

StepReagentsConditionsPurpose
BrominationDibromohydantoin, H₂SO₄60°C, 6 hoursIntroduce bromide at position 2
CyanationCuCN, quinolineReflux, 20 hoursReplace bromide with cyano group
AminolysisLiquid NH₃, ethanol80°C, 12 hoursSubstitute fluoride with amine

Adapting this approach would require substituting the aminolysis step with dihydroxyethylation, though this remains speculative without direct experimental evidence.

Optimization Strategies and Challenges

Solvent and Catalyst Optimization

DMSO outperforms glacial acetic acid in reactions involving electron-deficient aldehydes due to its ability to stabilize charged intermediates. A comparative study revealed:

SolventYield (%)Purity (%)Side Products
Glacial AcOH6895Cannizzaro byproducts (≤5%)
DMSO7599None detected

The use of malonic acid as a buffering agent in DMSO further improves yield (up to 92% ) by preventing undesired decarboxylation.

Comparative Analysis of Methods

MethodStepsYield (%)Purity (%)Scalability
Direct Aldol Addition168–7595–99High
Halogenation-Cyanation340–50*85–90*Moderate

*Extrapolated from analogous syntheses.

The direct method is favored for its simplicity and scalability, though multi-step routes may offer better regioselectivity for complex derivatives.

Applications and Derivative Synthesis

This compound serves as a precursor for:

  • Anticancer agents : The trifluoromethyl group enhances membrane permeability in kinase inhibitors.

  • Androgen receptor modulators : Thiohydantoin analogues derived from this compound show sub-micromolar IC₅₀ values .

Chemical Reactions Analysis

Types of Reactions

4-(2,2,2-Trifluoro-1,1-dihydroxyethyl)benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are frequently used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are commonly employed.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Antiviral Activity
Research has indicated that compounds with similar structures to 4-(2,2,2-Trifluoro-1,1-dihydroxyethyl)benzonitrile exhibit antiviral properties. For instance, its derivatives have been investigated for their efficacy against viruses such as HIV-1. A study demonstrated that modifications at the para position of the phenyl ring significantly enhanced antiviral activity, with certain derivatives achieving low IC50 values (e.g., 0.15 μM) against viral strains .

1.2 Anti-inflammatory Properties
The compound shows promise as an anti-inflammatory agent. Similar compounds have been reported to inhibit cyclooxygenase enzymes (COX), which are crucial targets in managing pain and inflammation. In animal models, these derivatives demonstrated a significant reduction in inflammatory markers.

1.3 Neurological Applications
this compound may serve as an intermediate in synthesizing drugs targeting neurological disorders. Studies suggest that it can modulate neurotransmitter systems effectively, making it a candidate for developing treatments for conditions such as depression and anxiety.

Agrochemicals

2.1 Herbicidal Activity
Compounds similar to this compound have been explored for their herbicidal properties. Research indicates that they can inhibit key enzymes involved in plant metabolism, thus serving as effective herbicides in agricultural applications .

Materials Science

3.1 Fluorinated Polymers
The incorporation of trifluoromethyl groups into polymer matrices has been shown to enhance thermal stability and chemical resistance. The unique properties of this compound may contribute to the development of advanced materials with improved performance characteristics for industrial applications.

Data Table: Biological Activities of this compound

Compound Name Biological Activity Mechanism of Action Reference
This compoundAntiviralInhibits viral replication
This compoundAnti-inflammatoryCOX inhibition
This compoundNeurological effectsModulates neurotransmitter systems

Case Study 1: Antiviral Efficacy Against HIV-1

A series of derivatives derived from this compound were synthesized and evaluated for their antiviral activity against HIV-1. The study revealed that specific structural modifications led to enhanced potency and selectivity indices compared to existing antiviral agents .

Case Study 2: Anti-inflammatory Effects in Animal Models

In a controlled study involving animal models of inflammation induced by carrageenan injection, derivatives of the compound were administered. Results indicated a significant decrease in paw edema and inflammatory cytokines compared to the control group.

Mechanism of Action

The mechanism of action of 4-(2,2,2-Trifluoro-1,1-dihydroxyethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes . The nitrile group can interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-(2,2,2-trifluoro-1,1-dihydroxyethyl)benzonitrile and related benzonitrile derivatives:

Compound Name Key Structural Features Functional Groups Molecular Formula Molecular Weight (g/mol) References
This compound Benzonitrile core; trifluoroethyl with vicinal diol Nitrile, hydroxyl, trifluoromethyl C₉H₆F₃NO₂ 229.15
4-{(2R)-2-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]-1-pyrrolidinyl}-2-(trifluoromethyl)benzonitrile Benzonitrile core; pyrrolidinyl substituent; trifluoro-hydroxyethyl and trifluoromethyl Nitrile, hydroxyl, trifluoromethyl, tertiary amine C₁₅H₁₄F₆N₂O 376.28
3-(2-Fluoroethyl)-4-({4-[(2S)-1,1,1-trifluoro-2-hydroxypropan-2-yl]phenyl}sulfonyl)benzonitrile Benzonitrile core; sulfonyl linker; trifluoro-hydroxypropan substituent; fluoroethyl Nitrile, sulfonyl, hydroxyl, trifluoromethyl, fluoroalkyl C₁₈H₁₅F₄NO₃S 425.38
4-[3-(4-Hydroxybutyl)-4,4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile Benzonitrile core; thioxoimidazolidinone ring; hydroxybutyl chain; trifluoromethyl Nitrile, thioamide, hydroxyl, trifluoromethyl, ketone C₁₇H₁₈F₃N₃O₂S 395.40
4-(4-{[(5R)-2,4-dioxo-1,3-thiazolidin-5-yl]methyl}-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile Benzonitrile core; thiazolidinone ring; methoxyphenoxy linker; trifluoromethyl Nitrile, thiazolidinone, ether, hydroxyl, trifluoromethyl C₁₉H₁₃F₃N₂O₄S 422.38

Functional Group Analysis

  • Hydroxyl Groups : The target compound’s vicinal diol distinguishes it from analogs with single hydroxyl groups (e.g., ) or hydroxyls embedded in heterocycles (e.g., ). This diol may enhance hydrogen-bonding capacity, influencing solubility and reactivity.
  • Trifluoromethyl vs. Trifluoroethyl : Unlike compounds with trifluoromethyl substituents (e.g., ), the target’s trifluoroethyl group introduces greater steric bulk and electron-withdrawing effects.
  • Heterocyclic Moieties: Compounds like and incorporate thioxoimidazolidinone or thiazolidinone rings, which are absent in the target. These moieties are often associated with biological activity (e.g., enzyme inhibition) .

Physical and Chemical Properties

Property This compound 4-[3-(4-Hydroxybutyl)-4,4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile 3-(2-Fluoroethyl)-4-({4-[(2S)-1,1,1-trifluoro-2-hydroxypropan-2-yl]phenyl}sulfonyl)benzonitrile
Molecular Weight 229.15 395.40 425.38
logP 2.15 ~3.5 (estimated) ~3.8 (estimated)
Polar Surface Area (Ų) 44.02 105.2 92.7
Key Applications Research intermediate Pharmaceutical candidate (e.g., RU-58841 for androgen receptor modulation) Kinase inhibition studies

Biological Activity

4-(2,2,2-Trifluoro-1,1-dihydroxyethyl)benzonitrile is a fluorinated organic compound notable for its unique structural features, including a trifluoromethyl group and a benzonitrile moiety. Its molecular formula is C9H6F3NO2, with a molecular weight of 217.14 g/mol. This compound has garnered attention for its potential biological activity and applications in medicinal chemistry.

The presence of the trifluoromethyl group enhances the lipophilicity of the compound, facilitating its penetration into biological membranes. The nitrile group may interact with various biological targets, making it a candidate for further investigation in pharmacological contexts.

Synthesis

The synthesis of this compound typically involves the reaction of 4-cyanobenzaldehyde with trifluoroacetaldehyde in the presence of suitable catalysts. This method allows for high yields and purity, which are critical for biological evaluations.

Biological Activity

Research into the biological activity of this compound has revealed several promising avenues:

Anticancer Activity

Recent studies have focused on the compound's potential as an anticancer agent. For instance, compounds structurally similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines. One study reported that related compounds exhibited IC50 values in the nanomolar range against MCF-7 breast cancer cells, indicating potent activity .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (nM)
Compound A (similar structure)MCF-752
Compound BMDA-MB-23174
4-(2,2,2-Trifluoro-1-hydroxyethyl)benzonitrileTBD

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within cells. The lipophilic nature of the trifluoromethyl group likely enhances membrane permeability and facilitates interactions with intracellular proteins involved in cell signaling pathways .

Case Studies

Several case studies have highlighted the biological potential of fluorinated compounds similar to this compound:

  • Case Study 1 : A study explored the effects of a related compound on tubulin polymerization in cancer cells. The results indicated that the compound induced G2/M phase cell cycle arrest and apoptosis in MCF-7 cells by targeting tubulin dynamics .
  • Case Study 2 : Another investigation assessed the binding affinity of fluorinated benzonitriles to key enzymes involved in metabolic pathways. The findings suggested that these compounds could serve as inhibitors for certain enzymatic activities critical in cancer metabolism .

Q & A

Q. What synthetic routes are most effective for preparing 4-(2,2,2-trifluoro-1,1-dihydroxyethyl)benzonitrile, and how can intermediates be characterized?

Methodological Answer:

  • Synthesis Strategy : Start with a benzonitrile precursor (e.g., 4-formylbenzonitrile) and employ fluorinated reagents such as potassium 2-bromo-2,2-difluoroacetate (analogous to Wittig-type olefination in ). The trifluoroacetyl group can be introduced via nucleophilic addition, followed by dihydroxylation.
  • Intermediate Characterization : Use 1H^{1}\text{H} NMR (400 MHz, DMSO-d6d_6) to monitor reaction progress. For example, the hydrate form of a related compound (4-(2,2,2-trifluoroacetyl)benzonitrile) shows distinct signals at δ = 7.93–7.87 (m, 2H) and δ = -81.78 in 19F^{19}\text{F} NMR .
  • Safety Note : Follow ACS hazard assessment guidelines for handling fluorinated reagents and exothermic reactions .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

Methodological Answer:

  • Analytical Techniques :
    • HPLC-MS : Use a C18 column with acetonitrile/water (0.1% formic acid) to confirm molecular ion peaks (e.g., [M+H]+^+).
    • Multinuclear NMR : Compare 13C^{13}\text{C} NMR data to reference compounds (e.g., δ = 123.19 ppm, q, J=289.1HzJ = 289.1 \, \text{Hz} for CF3_3 groups in similar structures ).
    • Elemental Analysis : Validate %C, %H, and %N against theoretical values (e.g., C9_9H6_6F3_3NO requires C 52.18%, H 2.89%, N 6.76%).

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the trifluoro-dihydroxyethyl group in nucleophilic or electrophilic reactions?

Methodological Answer:

  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map the electron density of the trifluoro-dihydroxyethyl moiety. The electron-withdrawing CF3_3 group stabilizes transition states in nucleophilic substitutions.
  • Experimental Validation : Use kinetic isotope effects (KIE) or Hammett plots to correlate substituent effects with reaction rates. For example, the trifluoromethyl group in 2-(trifluoromethyl)benzonitrile exhibits a σp_p value of +0.54, indicating strong electron withdrawal .
  • Case Study : Compare with 4-[(4-ethenyl-2-fluorophenyl)ethynyl]-2,6-difluorobenzonitrile, where steric and electronic effects modulate reactivity .

Q. How does the stereochemistry of the dihydroxyethyl group influence biological activity or material properties?

Methodological Answer:

  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers. For related compounds (e.g., 4-{(2R)-2-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]-1-pyrrolidinyl}-2-(trifluoromethyl)benzonitrile), stereochemistry is critical for receptor binding .
  • Biological Assays : Test enantiomers against target proteins (e.g., androgen receptor) using SPR or fluorescence polarization.
  • Solid-State Analysis : Single-crystal X-ray diffraction (as in ) can reveal hydrogen-bonding networks influenced by stereochemistry.

Q. What are the key challenges in scaling up synthesis while maintaining regioselectivity?

Methodological Answer:

  • Process Optimization :
    • Catalysis : Screen Pd/C or Ni catalysts for hydrogenation steps to minimize byproducts.
    • Temperature Control : Use jacketed reactors to manage exothermic steps (e.g., fluorination reactions in ).
    • Scale-Up Hazards : Refer to "Prudent Practices in the Laboratory" (NRC) for pressurized reactions involving decarboxylation .
  • Case Study : The synthesis of 4-[5-(trifluoromethyl)pyrid-2-yl]benzonitrile faced yield drops >50% at >10g scales due to poor solubility; adding DMF co-solvents resolved this .

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